5-Iodo-2,2-dimethylpentanenitrile
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Overview
Description
5-Iodo-2,2-dimethylpentanenitrile is an organic compound with the molecular formula C7H12IN. It is characterized by the presence of an iodine atom attached to a dimethylpentanenitrile structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,2-dimethylpentanenitrile typically involves the iodination of 2,2-dimethylpentanenitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom. Common reagents used in this process include iodine and a suitable oxidizing agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other related compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are performed under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed. The reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Compounds with additional functional groups such as carboxylic acids or ketones.
Reduction Reactions: Amines or other reduced forms of the original compound.
Scientific Research Applications
5-Iodo-2,2-dimethylpentanenitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-dimethylpentanenitrile
- 5-Chloro-2,2-dimethylpentanenitrile
- 5-Fluoro-2,2-dimethylpentanenitrile
Uniqueness
5-Iodo-2,2-dimethylpentanenitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom increases the compound’s reactivity and allows for specific interactions that are not possible with other halogens. This makes this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-iodo-2,2-dimethylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJMCDUSEGNZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCI)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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